7-(3-methoxyphenyl)-3-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-methoxyphenyl)-3-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C20H15F3N4O2S and its molecular weight is 432.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study by Reddy et al. (2013) discusses the synthesis and characterization of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, highlighting their potential antibacterial activity against various Gram-positive and Gram-negative bacteria. The research implies that similar structures, including the one , may be synthesized and evaluated for their potential medicinal applications, particularly as antibacterial agents (Reddy et al., 2013).
Anticoronavirus and Antitumoral Activity
Jilloju et al. (2021) discovered derivatives with promising in vitro anticoronavirus and antitumoral activity. This indicates that compounds with triazole and pyrazinone moieties could be explored for their potential in treating viral infections and cancer (Jilloju et al., 2021).
Adenosine Human Receptor Antagonists
Research by Falsini et al. (2017) identified 1,2,4-triazolo[4,3-a]pyrazin-3-one as a versatile scaffold for the development of adenosine human receptor antagonists, particularly targeting the hA2A adenosine receptor. This suggests that compounds with a triazolopyrazinone core could be valuable in the design of new therapeutics for neurological diseases (Falsini et al., 2017).
Phosphodiesterase Type 4 Inhibitors
Raboisson et al. (2003) explored the pyrazolo[1,5-a]-1,3,5-triazine ring system as an adenine bioisostere, leading to the discovery of potent phosphodiesterase type 4 inhibitors. This demonstrates the potential of such compounds in developing treatments for inflammatory diseases (Raboisson et al., 2003).
Anticonvulsant Activity
A study on 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines by Zhang et al. (2010) showed potential anticonvulsant activities, suggesting the exploration of similar compounds for neurological applications (Zhang et al., 2010).
Propriétés
IUPAC Name |
7-(3-methoxyphenyl)-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2S/c1-29-16-7-3-6-15(11-16)26-8-9-27-17(18(26)28)24-25-19(27)30-12-13-4-2-5-14(10-13)20(21,22)23/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGPTOYCDBPBDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC4=CC(=CC=C4)C(F)(F)F)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.